![molecular formula C18H11N3O3 B2427069 N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide CAS No. 109590-52-5](/img/structure/B2427069.png)
N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There is a catalyst-free synthesis method for similar compounds which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Applications De Recherche Scientifique
Chemosensor Systems
The compound has been used in the development of new chemosensor systems . Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . These compounds exhibit high chemosensor selectivity in the determination of anions .
Organic Electronic Devices
The compound has potential applications in organic electronic devices . It has been used in the synthesis of benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, which have high electron affinity values . These molecules have strong π–π stacking with distances of 3.31–3.41 Å and different stacking arrangements .
3. Synthesis of Imines, Amines, Thioureas, and Hydrazones Further functionalization of the free amino groups in the compound leads to the synthesis of imines, amines, thioureas, and hydrazones . This makes the compound a valuable synthon in organic synthesis .
Fluorescent and Colorimetric Sensors
The compound has been used in the development of fluorescent and colorimetric sensors . The introduction of additional complex-forming fragments and/or fluorophores allows for the variation of the effectiveness, selectivity, and other parameters of the sensors .
N-type Semiconductors
The compound has been used in the development of n-type semiconductors . The introduction of unsaturated N atoms in the conjugated backbone can lower both the electron affinity and ionic potential, which is beneficial for stabilizing and achieving electron transport for the resulting molecules .
Solubility and Crystallinity Enhancement
The compound has been used in the synthesis of molecules with enhanced solubility and crystallinity . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules .
Mécanisme D'action
Target of Action
It’s known that this compound belongs to the class of benzo[de]isoquinoline-1,3-diones , which are often used as strong acceptors in organic electronic devices .
Mode of Action
The mode of action of this compound is primarily through its high electron affinity . It’s designed to have strong π–π stacking, which is crucial for its interaction with targets . The compound’s electron affinity and π–π stacking ability allow it to interact effectively with its targets, leading to changes in their function .
Biochemical Pathways
It’s known that the compound’s high electron affinity and strong π–π stacking can influence various biochemical pathways, particularly those involving electron transfer .
Pharmacokinetics
The solubility and crystallinity of similar compounds are often enhanced by grafting triisopropylsilylethynyl groups , which could potentially improve the bioavailability of this compound.
Result of Action
Given its high electron affinity and strong π–π stacking, it’s likely that this compound could influence the function of its targets at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the compound’s properties . Additionally, the compound’s optoelectronic properties can be affected by changing the fused aromatic unit in the benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes .
Propriétés
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-16(12-7-9-19-10-8-12)20-21-17(23)13-5-1-3-11-4-2-6-14(15(11)13)18(21)24/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZPTQZBSQFWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)
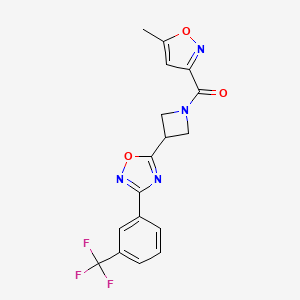
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)


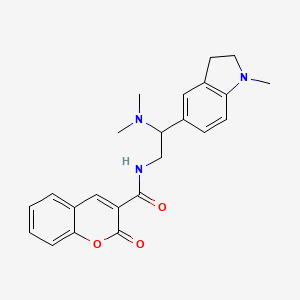
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)
![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)
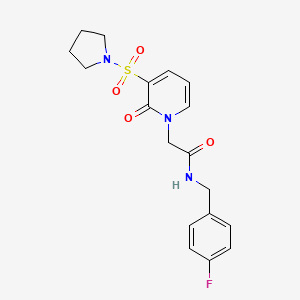
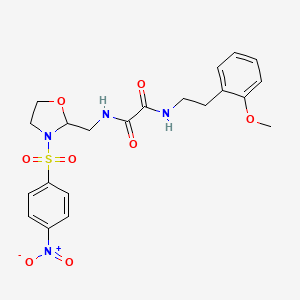
![5-chloro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2427005.png)
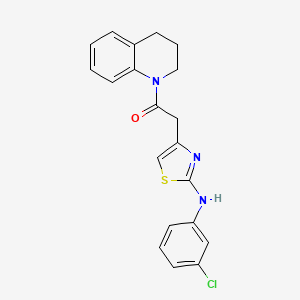
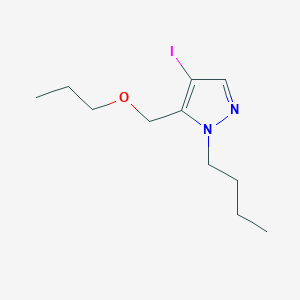
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2427009.png)